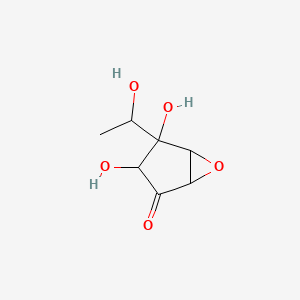
Pentenocin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentenocin A is a natural product found in Trichoderma hamatum with data available.
Applications De Recherche Scientifique
Synthesis and Structure
- Synthesis and Structural Clarification : Pentenocin B, closely related to Pentenocin A, has been synthesized in chiral forms from l-threonine. Researchers clarified the absolute configurations of natural Pentenocin B as 4 S, 5 R, and 6 R. This study contributes to the understanding of the synthesis and structure of Pentenocin A derivatives (Ohira et al., 2004).
Other Relevant Research Findings
- While specific studies on Pentenocin A are limited, related compounds and methodologies provide insights into the broader scope of research in this field. For instance:
- Neuropharmacological Studies : Studies on oxytocin and its analogs, which share some structural or functional similarities with peptides like Pentenocin A, have explored their role in modulating behaviors and physiological responses in animal models (Bagdy et al., 1992).
- Biochemical Pathway Analysis : Research on enzymes such as cephalosporin synthase, which are involved in complex biochemical pathways similar to those Pentenocin A might participate in, have advanced the understanding of antibiotic biosynthesis (Valegård et al., 1998).
- Genetic Studies : Investigations into the genetic regulation of traits, such as those seen in studies on boar taint in pigs, can be relevant to understanding how genetic factors might influence the production or efficacy of compounds like Pentenocin A (Duijvesteijn et al., 2014).
Propriétés
Nom du produit |
Pentenocin A |
|---|---|
Formule moléculaire |
C7H10O5 |
Poids moléculaire |
174.15 g/mol |
Nom IUPAC |
3,4-dihydroxy-4-(1-hydroxyethyl)-6-oxabicyclo[3.1.0]hexan-2-one |
InChI |
InChI=1S/C7H10O5/c1-2(8)7(11)5(10)3(9)4-6(7)12-4/h2,4-6,8,10-11H,1H3 |
Clé InChI |
YKKGNOGHAJQEDF-UHFFFAOYSA-N |
SMILES canonique |
CC(C1(C2C(O2)C(=O)C1O)O)O |
Synonymes |
pentenocin A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




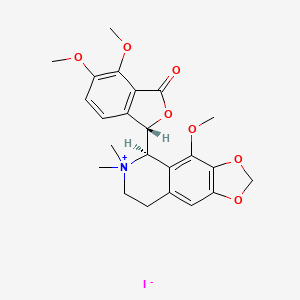

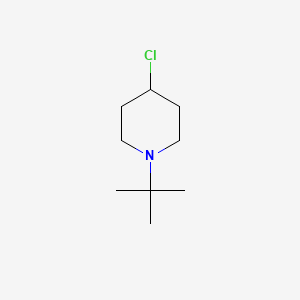
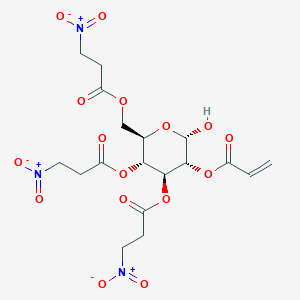

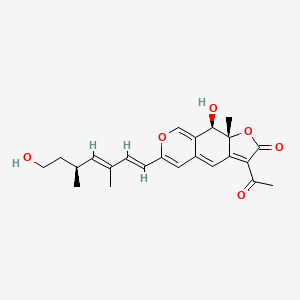
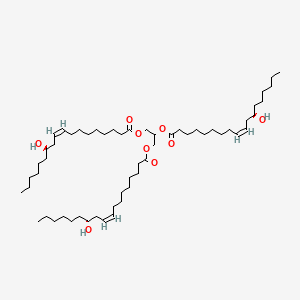





![N-[2-[[2-[3-[[amino-[[(1S,2S,13R,21R)-22-(cyclopropylmethyl)-2,16-dihydroxy-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5(10),6,8,15,17,19(25)-heptaen-7-yl]amino]methylidene]amino]propylamino]-2-oxoethyl]amino]-2-oxoethyl]-N'-[2-[[2-[[(1S,2S,13R,21R)-22-(cyclopropylmethyl)-2,16-dihydroxy-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5(10),6,8,15,17,19(25)-heptaen-9-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]butanediamide](/img/structure/B1246343.png)